3,12-Dihydroxy-7-oxocholanoyltaurine
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Overview
Description
7-oxotaurodeoxycholic acid is a bile acid taurine conjugate derived from 7-oxodeoxycholic acid. It is a bile acid taurine conjugate, a 3alpha-hydroxy steroid, a 7-oxo steroid, a 12alpha-hydroxy steroid and a monocarboxylic acid amide. It derives from a taurodeoxycholic acid. It is a conjugate acid of a 7-oxotaurodeoxycholate.
Scientific Research Applications
Metabolic Pathways and Bile Acid Biosynthesis
Research has explored the metabolic pathways of oxocholanic acids, including 3,12-dihydroxy-7-oxocholanoyltaurine. Studies have shown that in rat liver, the 3-oxo group of oxocholanic acids is reduced to 3 alpha-hydroxy metabolites, while the 7-oxo group is partially excreted unchanged or as 7 alpha-hydroxy metabolites (Anwer & Hegner, 1982). This research provides valuable insights into the metabolism of bile acids, which are crucial for digestion and absorption of dietary fats.
Role in Neurological Disorders
Research involving dihydroxyoxocholestenoic acids, related to 3,12-dihydroxy-7-oxocholanoyltaurine, has been conducted to understand their presence in human cerebrospinal fluid and plasma. These studies found that even in cases of cerebrotendinous xanthomatosis, where bile acid biosynthesis is disrupted, certain oxocholestenoic acids were still synthesized. This indicates a potential role of these acids in neurological disorders (Abdel-Khalik et al., 2018).
Effects on Biliary Lipid Secretion
In studies involving dogs, it was observed that 3,12-dihydroxy-7-oxocholanoyltaurine affected bile flow and biliary lipid secretion. This compound was secreted efficiently in bile and exhibited effects on lipid secretion (Danzinger et al., 1984). Such findings are critical for understanding the role of bile acids in lipid metabolism and liver function.
Applications in Drug Solubility
The conjugation of amino acids with bile acids, including derivatives of 3,12-dihydroxy-7-oxocholanoyltaurine, has been explored to enhance the solubility and dissolution of poorly water-soluble drugs like indomethacin and phenylbutazone. This research suggests potential pharmaceutical applications of these bile acids (Tripathi et al., 1992).
Structural Studies and Crystallography
Crystal structure studies of oxo-cholic acids, closely related to 3,12-dihydroxy-7-oxocholanoyltaurine, have been conducted to understand their molecular aggregations and interactions. These studies reveal the supramolecular architectures formed by these acids, contributing to the understanding of their physical and chemical properties (Bertolasi et al., 2005).
properties
Product Name |
3,12-Dihydroxy-7-oxocholanoyltaurine |
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Molecular Formula |
C26H43NO7S |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H43NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-20,22,24,28,30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,22+,24+,25+,26-/m1/s1 |
InChI Key |
VXWYZDSFMHCNQA-UUGCEIAESA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
synonyms |
3 alpha,12 alpha-dihydroxy-7-keto-5 beta-cholanoyltaurine 3,12-dihydroxy-7-oxocholanoyltaurine 3,12-HOCT tauro-3 alpha,12 alpha-dihydroxy-7-keto-5-beta-cholanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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